CID 122360775

Description

Key characteristics include:

- Molecular formula: Likely C₇H₁₀F₂O₂ (based on structurally similar compounds) .

- Molecular weight: ~164.15 g/mol.

- Synthesis: Prepared via acid-catalyzed reactions, such as sulfuric acid-mediated transformations of 4,4-difluorocyclohexanecarboxamide derivatives under controlled temperatures (0–70°C) .

- Applications: Fluorinated cycloalkanes are pivotal in medicinal chemistry for enhancing metabolic stability and BBB (blood-brain barrier) penetration, making them candidates for CNS-targeting drugs .

Properties

Molecular Formula |

C14H32N2O2S2 |

|---|---|

Molecular Weight |

324.6 g/mol |

InChI |

InChI=1S/2C7H15NO.H2S2/c2*1-5-6(9)8-7(2,3)4;1-2/h2*5H2,1-4H3,(H,8,9);1-2H |

InChI Key |

NZRCIIGIRPOIMI-UHFFFAOYSA-N |

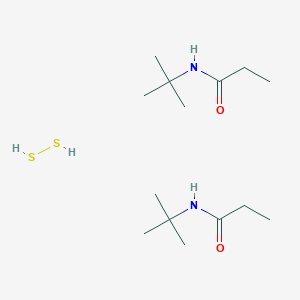

Canonical SMILES |

CCC(=O)NC(C)(C)C.CCC(=O)NC(C)(C)C.SS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane typically involves the reaction of N-tert-butyl-3-propanamide with sulfur-containing reagents under controlled conditions. One common method involves the use of disulfide bonds to link the N-tert-butyl-3-propanamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Bis-(N-tert-butyl-3-propanamide) disulfane may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Bis-(N-tert-butyl-3-propanamide) disulfane undergoes several types of chemical reactions, including:

Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfane bond can be reduced to form thiols.

Substitution: The N-tert-butyl-3-propanamide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as dithiothreitol or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis-(N-tert-butyl-3-propanamide) disulfane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Bis-(N-tert-butyl-3-propanamide) disulfane exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The disulfane bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate the activity of target molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Compound 1: 3,3-Difluorocyclobutanecarboxylic Acid (CAS 122665-97-8)

- Molecular formula : C₅H₆F₂O₂.

- Molecular weight : 148.10 g/mol.

- Synthesis : Derived from cyclobutane precursors via fluorination and carboxylation.

- Key differences :

- Smaller ring size (cyclobutane vs. cyclohexane in CID 122360775), leading to higher ring strain and reactivity.

- Lower molecular weight and altered solubility profile (1.55–9.71 mg/mL in water) compared to this compound’s analogs .

- Reduced BBB permeability due to polar carboxylic acid group versus amide functionality in this compound .

Compound 2: trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid

- Molecular formula : C₈H₁₁F₃O₂.

- Molecular weight : 196.17 g/mol.

- Synthesis : Achieved via trifluoromethylation of cyclohexane intermediates.

- Key differences: Presence of a trifluoromethyl (-CF₃) group instead of difluoro (-F₂) substituents, enhancing electronegativity and lipophilicity. Broader CYP enzyme inhibition profile (e.g., CYP1A2), which may increase drug-drug interaction risks compared to this compound .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 3,3-Difluorocyclobutanecarboxylic Acid | trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₇H₁₀F₂O₂ | C₅H₆F₂O₂ | C₈H₁₁F₃O₂ |

| Molecular Weight (g/mol) | 164.15 | 148.10 | 196.17 |

| Solubility in Water | Moderate | High (1.55–9.71 mg/mL) | Low (0.052 mg/mL) |

| BBB Permeability | High | Low | Moderate |

| CYP Inhibition | Not reported | None reported | CYP1A2 |

Research Findings and Functional Implications

- Metabolic Stability : this compound’s amide group likely confers resistance to esterase-mediated hydrolysis compared to carboxylic acid analogs, extending half-life in vivo .

- Solubility-Bioavailability Trade-off : While 3,3-difluorocyclobutanecarboxylic acid exhibits high aqueous solubility, its carboxylic acid group limits BBB penetration, a challenge addressed by this compound’s amide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.